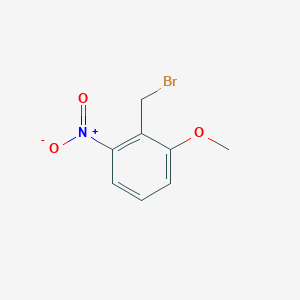

2-(Bromomethyl)-1-methoxy-3-nitrobenzene

Descripción general

Descripción

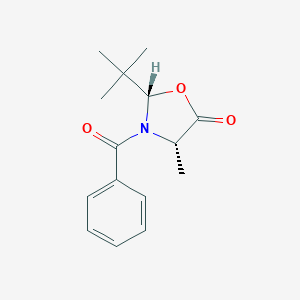

2-(Bromomethyl)-1-methoxy-3-nitrobenzene (BMN) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitro-aromatic compound, which is characterized by its nitro group and aromatic ring structure. BMN is a colorless to light yellow liquid that is soluble in most organic solvents. It has a molecular weight of 183.06 g/mol and a boiling point of 149-152 °C. BMN has been used in a variety of scientific research applications, including synthetic organic chemistry, medicinal chemistry, and biochemistry.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Application

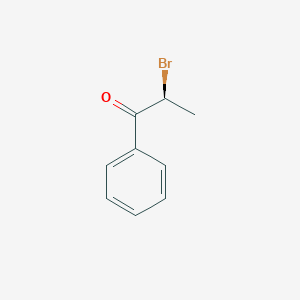

Brominated compounds, such as bromopyrenes, are significant in synthetic chemistry . They serve as vital intermediates in synthetic routes .

Method of Application

The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties .

Results or Outcomes

This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Polymer Science

Application

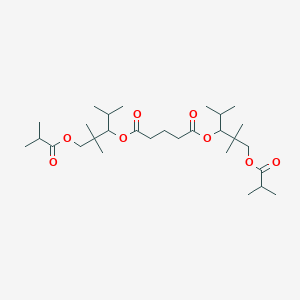

Brominated compounds are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

Method of Application

The RAFT polymerization method is compatible with a very wide range of monomers and reaction conditions . The process involves the use of a bifunctional initiator by RAFT and FRP technics .

Results or Outcomes

The primary parameters, such as concentration and time, that affect the reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .

Synthesis of Alfa, Beta-Unsaturated Aldehyde

Application

2-Bromomethyl-1,3-dioxolane, a brominated compound, is used in the preparation of alfa, beta-unsaturated aldehyde .

Method of Application

The specific method of application is not detailed in the sources, but it involves the use of 2-Bromomethyl-1,3-dioxolane as a reactant .

Results or Outcomes

The outcome of this application is the synthesis of alfa, beta-unsaturated aldehyde .

Synthesis of Monoacetals

Application

2-Bromomethyl-1,3-dioxolane is also used in the synthesis of 1, 4-two aldehyde monoacetals .

Results or Outcomes

The outcome of this application is the synthesis of 1, 4-two aldehyde monoacetals .

Propiedades

IUPAC Name |

2-(bromomethyl)-1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZQICKUZAGVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173354 | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-methoxy-3-nitrobenzene | |

CAS RN |

19689-86-2 | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)

![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)

![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)octadecanamide](/img/structure/B12624.png)